molecular formula C11H12F3N3O B6242853 N-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl}but-2-ynamide CAS No. 2411241-98-8

N-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl}but-2-ynamide

Cat. No.: B6242853
CAS No.: 2411241-98-8
M. Wt: 259.2
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Description

N-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl}but-2-ynamide is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring substituted with a trifluoromethyl group and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl}but-2-ynamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving a 1,2-dicarbonyl compound and an amine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Attachment of the But-2-ynamide Moiety: The final step involves coupling the imidazole derivative with a but-2-ynamide precursor under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl}but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the imidazole ring or the but-2-ynamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives or amides.

Scientific Research Applications

N-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl}but-2-ynamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl}but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the imidazole ring facilitates interactions with active sites. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl}acetamide
  • N-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl}prop-2-ynamide

Uniqueness

N-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl}but-2-ynamide is unique due to its but-2-ynamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

2411241-98-8

Molecular Formula

C11H12F3N3O

Molecular Weight

259.2

Purity

95

Origin of Product

United States

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